Haloprogesterone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

L'haloprogestérone est synthétisée par une série de réactions chimiques impliquant l'halogénation de la progestérone. Les conditions de réaction comprennent souvent l'utilisation d'agents halogénants et de solvants appropriés pour faciliter le processus d'halogénation . Les méthodes de production industrielle de l'haloprogestérone impliquent la mise à l'échelle de ces voies de synthèse pour produire le composé en grandes quantités tout en maintenant la pureté et la constance requises pour les applications pharmaceutiques .

Analyse Des Réactions Chimiques

L'haloprogestérone subit différents types de réactions chimiques, notamment :

Oxydation : L'haloprogestérone peut être oxydée pour former différents dérivés oxydés.

Réduction : Le composé peut être réduit pour donner des formes réduites d'haloprogestérone.

Substitution : L'haloprogestérone peut subir des réactions de substitution où les atomes d'halogène sont remplacés par d'autres groupes fonctionnels. Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution.

4. Applications de la Recherche Scientifique

L'haloprogestérone a plusieurs applications en recherche scientifique, notamment :

Chimie : Elle est utilisée comme composé modèle pour étudier les effets de l'halogénation sur les hormones stéroïdes.

Biologie : L'haloprogestérone est utilisée en recherche pour comprendre les effets biologiques des progestatifs synthétiques sur divers systèmes biologiques.

Médecine : Le composé a été étudié pour ses applications thérapeutiques potentielles en thérapie de remplacement hormonal et en contraception.

5. Mécanisme d'Action

L'haloprogestérone exerce ses effets en se liant aux récepteurs de la progestérone dans les tissus cibles. Cette liaison active le récepteur de la progestérone, ce qui entraîne des modifications de l'expression des gènes et des effets physiologiques subséquents. Les cibles moléculaires et les voies impliquées comprennent la régulation du cycle menstruel, le maintien de la grossesse et la modulation de la réponse immunitaire .

Applications De Recherche Scientifique

Medical Applications

1. Hormonal Therapy:

Haloprogesterone is utilized in hormonal replacement therapies, particularly for women undergoing menopause or those with hormonal imbalances. It helps to regulate menstrual cycles and alleviate menopausal symptoms.

2. Treatment of Hormone-Sensitive Cancers:

Research indicates that this compound may be effective in treating certain types of hormone-sensitive cancers, such as:

- Endometrial Cancer: High doses have been shown to reduce tumor growth.

- Breast Cancer: It is evaluated as a second-line therapy for advanced cases, although it may have side effects such as weight gain and fluid retention .

3. Fertility Treatments:

this compound is used in assisted reproductive technologies (ART) to support luteal phase development and improve pregnancy outcomes in women undergoing in vitro fertilization (IVF) .

Pharmacological Applications

1. Antiandrogenic Effects:

this compound has demonstrated potent antiandrogenic activity, inhibiting the conversion of testosterone to dihydrotestosterone (DHT). This property makes it a candidate for treating conditions like hirsutism and androgenetic alopecia .

2. Case Studies:

A study evaluating various this compound derivatives found that compounds with specific structural modifications exhibited higher antiandrogenic activity compared to traditional therapies like finasteride . The data from this study are summarized in the following table:

| Compound | Antiandrogenic Activity (pmoles DHT/g protein/h) |

|---|---|

| This compound A | 15 |

| This compound B | 25 |

| Finasteride | 10 |

Reproductive Health Applications

1. Prevention of Preterm Birth:

this compound has been investigated for its role in preventing preterm birth among women with a history of spontaneous preterm deliveries. Clinical trials have shown that it can significantly reduce the risk of early delivery .

2. Case Study Insights:

In a randomized controlled trial involving pregnant women at risk for preterm birth, those treated with this compound showed a median time to delivery comparable to placebo groups, suggesting its efficacy in managing pregnancy outcomes without significant adverse effects . The following table summarizes key findings from this trial:

| Treatment Group | Median Time to Delivery (days) | Pregnancy Loss Rate (%) |

|---|---|---|

| This compound | 97 | 12 |

| Placebo | 95 | 14 |

Mécanisme D'action

Haloprogesterone exerts its effects by binding to progesterone receptors in target tissues. This binding activates the progesterone receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets and pathways involved include the regulation of the menstrual cycle, maintenance of pregnancy, and modulation of the immune response .

Comparaison Avec Des Composés Similaires

L'haloprogestérone est structurellement similaire à d'autres progestatifs dérivés de la progestérone, tels que la médrogestérone et l'acétate de médroxyprogestérone . son motif d'halogénation unique (atomes de fluor et de brome) la distingue de ces composés. Cette structure unique peut contribuer aux différences dans ses propriétés pharmacologiques et ses applications thérapeutiques .

Composés Similaires

- Médrogestérone (6-déhydro-6,17α-diméthylprogestérone)

- Acétate de médroxyprogestérone (6α-méthyl-17α-acétoxyprogestérone)

- Divers autres progestatifs dérivés de la progestérone

Activité Biologique

Haloprogesterone, a halogenated derivative of progesterone, has garnered attention for its unique biological activities, particularly in the context of steroid metabolism and potential therapeutic applications. This article explores the compound's biological activity, synthesizing findings from various studies, including synthesis methods, metabolic pathways, and clinical implications.

1. Synthesis and Structural Characteristics

This compound is synthesized by introducing halogen atoms into the progesterone molecule. The synthesis typically involves nucleophilic addition reactions where halogenated reagents are used to modify specific carbon positions on the steroid backbone. For example, 21,21,21-tribromoprogesterone and 21,21,21-trichloroprogesterone have been synthesized to investigate their effects on human steroid hydroxylases like CYP17A1 and CYP21A2 .

| Compound | Structure Modification | Halogen Type |

|---|---|---|

| This compound | Substituted at C-17 or C-21 | Bromine/Chlorine |

| 21,21,21-Tribromoprogesterone | C-21 tribromo substitution | Bromine |

| 21,21,21-Trichloroprogesterone | C-21 trichloro substitution | Chlorine |

This compound exhibits biological activity through its interaction with steroidogenic enzymes. The cytochrome P450 enzymes CYP17A1 and CYP21A2 are crucial for the hydroxylation of progesterone and its derivatives. Studies show that halogenated steroids can serve as mechanistic probes to assess the substrate tolerance and catalytic plasticity of these enzymes .

2.1 Enzymatic Interaction

- CYP17A1 : Primarily involved in converting progesterone into glucocorticoids.

- CYP21A2 : Catalyzes the hydroxylation of progesterone to produce mineralocorticoids.

The introduction of halogens alters the binding affinity and metabolic pathways of these enzymes, potentially leading to different biological outcomes compared to non-halogenated counterparts.

3. Biological Effects in Clinical Contexts

This compound has been evaluated for its therapeutic potential in various medical conditions:

3.1 Neuroprotective Effects

In a clinical trial involving patients with acute traumatic brain injury (TBI), administration of progesterone (and its derivatives) showed improved neurological outcomes compared to placebo groups. Specifically, patients receiving progesterone demonstrated better recovery rates on the Glasgow Outcome Scale at both three and six months post-injury .

| Outcome Measure | Progesterone Group (n=82) | Placebo Group (n=77) |

|---|---|---|

| Good Recovery (3 months) | 25% | 12% |

| Good Recovery (6 months) | 31% | 24% |

3.2 Antiandrogenic Activity

Research indicates that this compound derivatives exhibit antiandrogenic properties by inhibiting the conversion of testosterone to dihydrotestosterone (DHT) via 5-alpha reductase inhibition. This activity has implications for treating conditions like benign prostatic hyperplasia and androgen-dependent diseases .

4. Case Studies and Research Findings

Recent studies have explored various aspects of this compound's activity:

- A case series on epileptic patients indicated that allopregnanolone (a metabolite of progesterone) levels correlated with seizure outcomes, suggesting a potential role for this compound in modulating neurosteroid levels during seizures .

- Another study highlighted the local effects of allopregnanolone on ovarian steroidogenesis in rats, indicating that it influences ovarian morphology and function through GABA_A receptor pathways .

5. Conclusion

This compound presents a unique profile of biological activity due to its structural modifications and interactions with steroidogenic enzymes. Its potential therapeutic applications span from neuroprotection in TBI to antiandrogenic effects in hormone-related disorders. Ongoing research is essential to fully elucidate its mechanisms and optimize its clinical use.

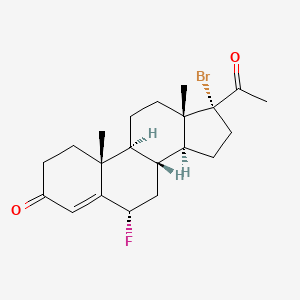

Propriétés

Numéro CAS |

3538-57-6 |

|---|---|

Formule moléculaire |

C21H28BrFO2 |

Poids moléculaire |

411.3 g/mol |

Nom IUPAC |

(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-bromo-6-fluoro-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28BrFO2/c1-12(24)21(22)9-6-16-14-11-18(23)17-10-13(25)4-7-19(17,2)15(14)5-8-20(16,21)3/h10,14-16,18H,4-9,11H2,1-3H3/t14-,15+,16+,18+,19-,20+,21+/m1/s1 |

Clé InChI |

GCCIFDUTISMRTG-SCUQKFFVSA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C)Br |

SMILES isomérique |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)F)C)Br |

SMILES canonique |

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C)Br |

Key on ui other cas no. |

3538-57-6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.